8-异前列腺素F1α

描述

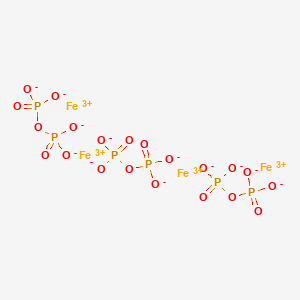

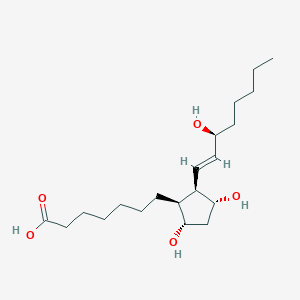

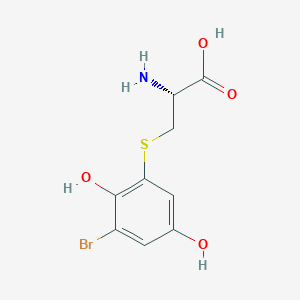

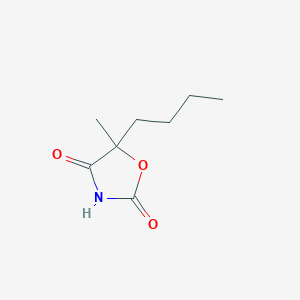

8-iso Prostaglandin F1alpha (8-iso PGF1alpha) is an isoprostane that was first identified in human semen . It is a member of the isoprostane family, which are eicosanoids of non-cyclooxygenase origin .

Synthesis Analysis

Prostaglandins have garnered significant attention from synthetic chemists due to their exceptional biological activities . A concise chemoenzymatic synthesis method for several representative prostaglandins has been presented, achieved in 5 to 7 steps . Notably, the common intermediate bromohydrin, a radical equivalent of Corey lactone, is chemoenzymatically synthesized in only two steps .Molecular Structure Analysis

8-iso Prostaglandin F1alpha-d9 (8-iso PGF1alpha-d9) contains nine deuterium atoms at positions 17, 17’, 18, 18’, 19, 19’, 20, 20, and 20 .Chemical Reactions Analysis

The chiral cyclopentane core is introduced with high enantioselectivity, while the lipid chains are sequentially incorporated through a cost-effective process involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .Physical And Chemical Properties Analysis

The molecular formula of 8-iso Prostaglandin F1alpha is C20H36O5 . Its molecular weight is 356.5 g/mol . It is a crystalline solid with solubility in DMF, DMSO, and Ethanol .科学研究应用

1. 氧化应激标志物

8-异前列腺素F2α(8-ISO)是由超氧化自由基攻击花生四烯酸形成的非酶产物,这表明它是体内氧化应激的关键指标。在各种生物样本(如尿液和血浆)中测量它,可以深入了解个体的氧化状态,包括患有某些疾病或处于特定生理条件下的个体(Basu, 1998), (Chu et al., 2009)。

2. 心血管研究

8-ISO在心血管研究中起着重要作用。它的升高与高血压等疾病有关,表明氧化应激与心血管疾病之间存在联系。这种联系在研究中得到证实,在这些研究中,抗氧化剂的给药导致8-ISO水平降低和心血管健康参数改善(Schnackenberg & Wilcox, 1999)。

3. 炎症和细胞增殖

8-ISO参与细胞增殖和炎症。它已被证明可以刺激内皮细胞中DNA的合成和内皮素-1的表达,表明在血管健康和疾病过程中发挥作用(Yura et al., 1999)。

4. 呼吸健康

在呼吸健康方面,8-ISO在动物模型中与支气管收缩和血浆渗出有关。这表明它在呼吸系统疾病中可能发挥作用,并且可能作为治疗干预的目标(Okazawa et al., 1997)。

5. 运动生理学

8-ISO在运动生理学中也很重要。在动态运动期间,它在肌肉间质液中的含量会增加,表明它在局部氧化应激和肌肉生理中发挥作用(Karamouzis et al., 2004)。

6. 衰老和氧化应激

研究表明,与年轻大鼠相比,年老的大鼠8-ISO水平显着升高,这突出了它作为衰老和相关氧化应激的生物标志物的重要性(Chu et al., 2009)。

7. 肾脏健康

8-ISO是肾脏健康的重要标志物,特别是在高血压肾病中。它反映了氧化应激水平和肾损伤的程度,提供了与高血压相关的肾脏疾病的病理生理学的见解(Liu Shuhua, 2010)。

作用机制

Target of Action

8-iso Prostaglandin F1alpha (8-iso PGF1α) is an isoprostane, a class of eicosanoids of non-cyclooxygenase origin . Isoprostanes are primarily produced in vivo through the free radical-catalyzed peroxidation of essential fatty acids (primarily arachidonic acid) without the direct action of cyclooxygenase (COX) enzymes .

Mode of Action

It is known that isoprostanes, including 8-iso pgf1α, can exert potent physiological effects, often similar to those of the classic prostaglandins . They are recognized as potent vasoconstrictors, and they can also cause platelet aggregation .

Biochemical Pathways

8-iso PGF1α is part of the isoprostane pathway, which is a complex pathway involving lipid peroxidation. The formation of isoprostanes is a consequence of the peroxidation of arachidonic acid, a polyunsaturated fatty acid present in the phospholipids of cell membranes . This process is non-enzymatic and is induced by the presence of oxygen radicals .

Pharmacokinetics

The bioavailability, distribution, metabolism, and excretion of 8-iso PGF1α in the human body are areas of ongoing research .

Result of Action

The physiological effects of 8-iso PGF1α are diverse and depend on the specific tissue and cell type. It has been associated with vasoconstriction and platelet aggregation . The compound’s role in these processes suggests it may be involved in the pathophysiology of conditions such as cardiovascular disease .

Action Environment

The action of 8-iso PGF1α can be influenced by various environmental factors. Oxidative stress, for instance, can increase the production of isoprostanes . Therefore, conditions that increase oxidative stress, such as inflammation, could potentially enhance the action of 8-iso PGF1α .

生化分析

Biochemical Properties

8-iso Prostaglandin F1alpha interacts with various enzymes, proteins, and other biomolecules. It is a product of lipid peroxidation, specifically of arachidonic acid . This process does not involve cyclooxygenase enzymes, distinguishing it from the classic prostaglandin synthesis pathway .

Cellular Effects

8-iso Prostaglandin F1alpha has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with oxidative stress levels, and its correlation with intra-abdominal fat (IAF) area and the glycolipid index has been studied .

Molecular Mechanism

The molecular mechanism of action of 8-iso Prostaglandin F1alpha involves its interactions with biomolecules at the molecular level. It is derived from lipid peroxidation, indicating that it may interact with lipid molecules within the cell

Metabolic Pathways

8-iso Prostaglandin F1alpha is involved in the metabolic pathway of lipid peroxidation

属性

IUPAC Name |

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-PUCCXBQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)